4-Tert-butyl-3'-chloro-4'-fluorobenzophenone
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Description
4-Tert-butyl-3’-chloro-4’-fluorobenzophenone is a chemical compound with the linear formula C17H16ClFO . It has a molecular weight of 290.76 . The IUPAC name for this compound is (4-tert-butylphenyl)(3-chloro-4-fluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for 4-Tert-butyl-3’-chloro-4’-fluorobenzophenone is 1S/C17H16ClFO/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-15(19)14(18)10-12/h4-10H,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
4-Tert-butyl-3’-chloro-4’-fluorobenzophenone has a molecular weight of 290.76 g/mol . The compound is likely to have properties similar to other benzophenones, which are typically crystalline solids at room temperature .Scientific Research Applications
Polymer Research and Development
4-Tert-butyl-3'-chloro-4'-fluorobenzophenone, as a chemical compound, has been explored in the context of polymer research. Studies have demonstrated its utility in synthesizing high molecular weight poly(arylene ether ketone)s, which exhibit desirable physical, thermal, mechanical, and adhesion properties (Yıldız et al., 2007). Such polymers are significant in various industrial applications due to their strength and stability.
Advanced Material Synthesis
Research has shown that compounds structurally related to this compound can be crucial in synthesizing novel materials with advanced properties. For example, studies involving the synthesis and properties of ortho-linked polyamides, which are derived from similar bis(ether-carboxylic acid) or bis(ether amine), reveal these materials' potential in creating flexible, transparent, and thermally stable films (Hsiao, Yang, & Chen, 2000).
Chemical Synthesis and Analysis
In the realm of chemical synthesis, compounds related to this compound have been utilized in various synthetic pathways. One study detailed the synthesis and spectral analysis of related chloro and fluoro benzophenones, which are essential in understanding molecular geometry and chemical reactivity, contributing to broader applications in organic chemistry (Satheeshkumar et al., 2017).
Catalysis Research
Additionally, this compound and its derivatives have found use in catalysis research. For instance, studies involving hydroborations of alkenes using bulky dioxaborocine compounds, where similar tert-butyl groups are present, have been significant in exploring new catalytic pathways and reactions (Hunter et al., 2011).
Properties
IUPAC Name |
(4-tert-butylphenyl)-(3-chloro-4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-15(19)14(18)10-12/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDGIMUCCZSNNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001175634 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001175634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-25-8 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-4-fluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001175634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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